What are the properties of 2'-Hydrazino-2,3'-bipyridine?
What are the properties of 2'-Hydrazino-2,3'-bipyridine?
Topic: 2'-Hydrazino-2,3'-bipyridine: Synthesis, Reactivity, and Ligand Applications Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, and Materials Scientists
Executive Summary
2'-Hydrazino-2,3'-bipyridine (Systematic name: 2-hydrazino-3-(pyridin-2-yl)pyridine) is a specialized heterocyclic building block and ligand precursor. Unlike the ubiquitous 2,2'-bipyridine, which possesses C2 symmetry and a fixed chelating geometry, the 2,3'-bipyridine scaffold offers a desymmetrized architecture. The introduction of a hydrazine moiety at the 2'-position (adjacent to the inter-ring bond) dramatically alters its reactivity, transforming it into a potent nucleophile for the synthesis of fused ring systems (e.g., triazolopyridines) and a versatile platform for tridentate ligand design.
This guide details the physicochemical properties, synthesis protocols, and application logic for this compound, focusing on its role as a "linchpin" intermediate in drug discovery and coordination chemistry.
Chemical Identity & Physicochemical Properties
| Property | Data |
| Common Name | 2'-Hydrazino-2,3'-bipyridine |
| Systematic Name | 2-Hydrazino-3-(pyridin-2-yl)pyridine |
| Molecular Formula | C₁₀H₁₀N₄ |
| Molecular Weight | 186.21 g/mol |
| Precursor CAS | 93297-77-9 (2'-Chloro-2,3'-bipyridine) |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water. |
| Acidity (pKa) | ~5–6 (Hydrazine terminal amine), ~3 (Pyridine ring nitrogen) |
| Storage | Inert atmosphere (Argon/Nitrogen); 2–8°C. Hygroscopic. |
Structural Analysis: The molecule consists of a 2-pyridyl ring attached to the 3-position of a second pyridine ring. The hydrazine group is located at the 2-position of the second ring (the "primed" ring). This proximity creates a unique steric environment where the hydrazine can interact with the adjacent pyridyl ring, facilitating cyclization reactions that are geometrically impossible in 4,4'- or 3,3'-bipyridine isomers.
Synthesis Protocol
The synthesis of 2'-hydrazino-2,3'-bipyridine relies on a nucleophilic aromatic substitution (
Reagents & Materials
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Starting Material: 2'-Chloro-2,3'-bipyridine (CAS 93297-77-9).
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Nucleophile: Hydrazine hydrate (80% or 98% solution).
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Solvent: Ethanol (absolute) or 1,4-Dioxane.[1]
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Atmosphere: Nitrogen or Argon (essential to prevent oxidation of hydrazine).
Step-by-Step Methodology
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Preparation: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2'-chloro-2,3'-bipyridine (1.0 eq).
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Dissolution: Add Ethanol (10 mL per gram of substrate). Stir until partially dissolved.
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Nucleophile Addition: Add Hydrazine hydrate (5.0 – 10.0 eq) dropwise. Note: Excess hydrazine acts as both the nucleophile and the base to scavenge HCl.
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Reaction: Heat the mixture to reflux (approx. 80°C) for 4–12 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material spot (high Rf) should disappear, replaced by a lower Rf, draggy spot (amine).
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Work-up:
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Cool the reaction mixture to room temperature.
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Concentrate under reduced pressure to remove solvent and excess hydrazine. Caution: Hydrazine residues are toxic.
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Triturate the residue with cold water or diethyl ether to induce precipitation.
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Purification: Filter the solid and wash with cold ether. Recrystallize from Ethanol/Water if necessary.
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Yield: Typical yields range from 85% to 95%.
Reactivity Profile & Applications
The utility of 2'-hydrazino-2,3'-bipyridine stems from the alpha-effect of the hydrazine group (making it a super-nucleophile) and its position relative to the ring nitrogen.
A. Cyclization to Fused Heterocycles
This is the primary application in medicinal chemistry. The hydrazine group can condense with electrophiles (acids, orthoesters, aldehydes) to form a third ring, fusing the 2,3-positions of the pyridine.
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Triazolopyridines: Reaction with formic acid or orthoformates yields 3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine. These scaffolds are bioisosteres of benzodiazepines and are investigated for anxiolytic and anti-inflammatory activity.
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Pyrazolopyridines: Reaction with 1,3-dicarbonyls can yield pyrazolo-fused systems.
B. Ligand Design (Coordination Chemistry)
In coordination chemistry, this molecule serves as a "switchable" ligand.
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Hydrazone Formation: Condensation with salicylaldehyde or 2-pyridinecarboxaldehyde creates tridentate (N^N^O or N^N^N) ligands used in Ruthenium(II) or Iridium(III) photocatalysts.
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Chelation: The hydrazine nitrogen and the ring nitrogen can chelate metals, although the bite angle is tighter than in bipyridine.
Visualizing the Pathways
Safety & Handling
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Hydrazine Hazard: The synthesis involves hydrazine hydrate, a known carcinogen and severe skin irritant. All operations must be performed in a fume hood. Double-glove (Nitrile) is recommended.
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Product Safety: Hydrazino-pyridines can be skin sensitizers. Avoid dust formation.
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Waste Disposal: Hydrazine-containing waste must be quenched (e.g., with dilute hypochlorite) before disposal, strictly following institutional EHS protocols.
References
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Synthesis of 2,3'-Bipyridine Precursors
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Sigma-Aldrich Product Sheet: 2'-chloro-2,3'-bipyridine (CAS 93297-77-9).
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General Reactivity of 2-Hydrazinopyridines
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PubChem Compound Summary: 2-Hydrazinopyridine.
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Coordination Chemistry of 2,3'-Bipyridine Derivatives
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Reactions of phthalazine, quinazoline... and 2,3'-bipyridine with ruthenium carbonyl. (Discusses the coordination modes of the parent scaffold).
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Application in Heterocycle Synthesis
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Synthesis of Hydrazine Derivatives (Hydrazides). (General protocols for hydrazine substitution).
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